molecular formula C11H22OS B14377557 2,2-Di-tert-butyl-3-methoxythiirane CAS No. 88181-00-4

2,2-Di-tert-butyl-3-methoxythiirane

Cat. No.: B14377557
CAS No.: 88181-00-4
M. Wt: 202.36 g/mol
InChI Key: DSQYUVBQESBPBT-UHFFFAOYSA-N
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Description

2,2-Di-tert-butyl-3-methoxythiirane is an organic compound characterized by the presence of two tert-butyl groups and a methoxy group attached to a thiirane ring. Thiiranes are three-membered cyclic sulfides, and the presence of bulky tert-butyl groups in this compound imparts unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di-tert-butyl-3-methoxythiirane typically involves the reaction of tert-butyl-substituted precursors with sulfur-containing reagents. One common method is the reaction of 2,2-Di-tert-butyl-3-methoxypropene with sulfur dichloride (SCl2) under controlled conditions to form the thiirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Di-tert-butyl-3-methoxythiirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiirane ring to a thiol or other sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Substituted thiiranes or methoxy derivatives.

Scientific Research Applications

2,2-Di-tert-butyl-3-methoxythiirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Di-tert-butyl-3-methoxythiirane involves its interaction with molecular targets through its thiirane ring and functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bulky tert-butyl groups can also influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Di-tert-butyl-3-methoxypropene: A precursor in the synthesis of 2,2-Di-tert-butyl-3-methoxythiirane.

    2,2-Di-tert-butyl-3-methoxysulfone: An oxidized derivative of the compound.

    2,2-Di-tert-butyl-3-methoxythiol: A reduced form of the compound.

Uniqueness

This compound is unique due to its combination of a thiirane ring with bulky tert-butyl groups and a methoxy substituent. This structure imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

88181-00-4

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

2,2-ditert-butyl-3-methoxythiirane

InChI

InChI=1S/C11H22OS/c1-9(2,3)11(10(4,5)6)8(12-7)13-11/h8H,1-7H3

InChI Key

DSQYUVBQESBPBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(S1)OC)C(C)(C)C

Origin of Product

United States

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